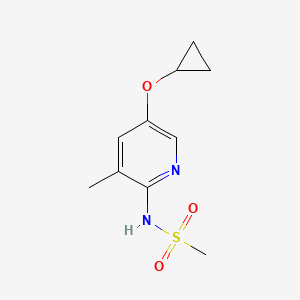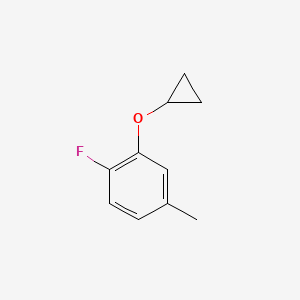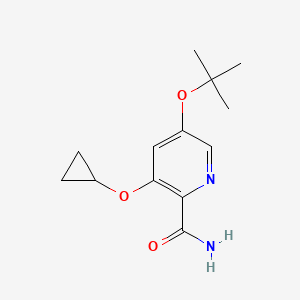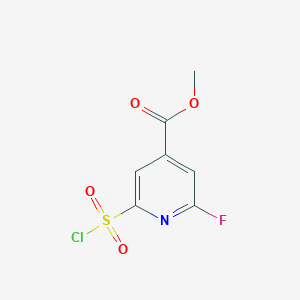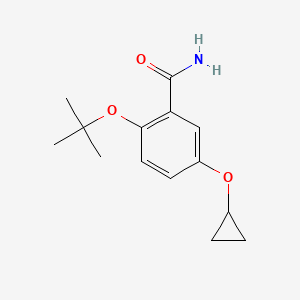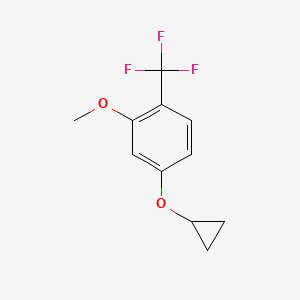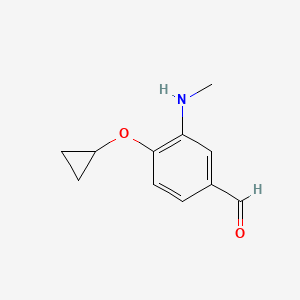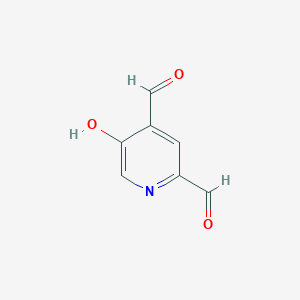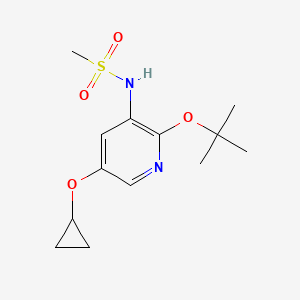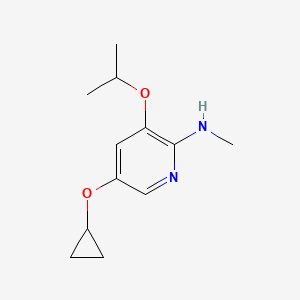
5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a pyridine ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring, followed by the introduction of the cyclopropoxy and isopropoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Cyclopropoxy-3-isopropoxy-N-methylpyridin-2-amine shares structural similarities with other pyridine derivatives, such as 2-amino-3-cyclopropoxy-5-isopropoxypyridine and 3-isopropoxy-5-cyclopropoxy-2-methylpyridine.
Uniqueness
The unique combination of cyclopropoxy and isopropoxy groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-11-6-10(16-9-4-5-9)7-14-12(11)13-3/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
HITAQTBFSRCQCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




